molecular formula C10H11N3O B11906998 2-Methyl-3-(methylamino)quinazolin-4(3H)-one CAS No. 59169-44-7

2-Methyl-3-(methylamino)quinazolin-4(3H)-one

Cat. No.: B11906998
CAS No.: 59169-44-7
M. Wt: 189.21 g/mol
InChI Key: CYJKBBXERJCRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(methylamino)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a methyl group at position 2 and a methylamino substituent at position 3 of the quinazolin-4(3H)-one scaffold. This compound’s structural flexibility allows for diverse biological interactions, making it a subject of interest in medicinal chemistry. Its synthesis typically involves cyclization of anthranilic acid derivatives or functionalization of preformed quinazolinone cores .

Properties

CAS No.

59169-44-7

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-methyl-3-(methylamino)quinazolin-4-one

InChI

InChI=1S/C10H11N3O/c1-7-12-9-6-4-3-5-8(9)10(14)13(7)11-2/h3-6,11H,1-2H3

InChI Key

CYJKBBXERJCRNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC

Origin of Product

United States

Preparation Methods

Formation of 2-Methyl-4H-3,1-benzoxazin-4-one Intermediate

Anthranilic acid is first converted to 2-methyl-4H-3,1-benzoxazin-4-one (7 ) via refluxing with acetic anhydride. This intermediate reacts with methylamine in ethanol under reflux to yield the target compound.

Reaction Conditions

  • Solvent: Ethanol

  • Temperature: Reflux (~78°C)

  • Time: 4–6 hours

  • Yield: 70–85%

The reaction proceeds via nucleophilic attack of methylamine on the electrophilic carbonyl carbon of the benzoxazinone, followed by ring-opening and re-cyclization to form the quinazolinone scaffold.

Optimization and Variations

  • Catalyst-Free Synthesis: Source emphasizes that this method avoids catalysts, simplifying purification.

  • Solvent Effects: Ethanol outperforms polar aprotic solvents (e.g., DMF) in minimizing side products.

  • Temperature Control: Excessive heat (>80°C) leads to decomposition, while temperatures <70°C result in incomplete conversion.

Nucleophilic Substitution of Chloro Intermediates

Chloroquinazoline intermediates serve as versatile precursors for introducing the methylamino group. This method is exemplified in a patent (Source) detailing the synthesis of [4-(3-aminophenyl)-6,7-dimethoxyquinazolin-2-yl]methylamine, which shares mechanistic similarities.

Synthesis of 2-Chloro-3-nitroquinazolin-4(3H)-one

2,4-Dichloroquinazoline is reacted with a boronic ester under palladium catalysis to install a nitroaryl group at position 4. Subsequent nitration and reduction yield 2-chloro-3-nitroquinazolin-4(3H)-one.

Methylamine Substitution

The chloro group at position 2 undergoes nucleophilic displacement with methylamine in methanol at 0–150°C:

2-Chloro-3-nitroquinazolin-4(3H)-one+CH3NH22-Methylamino-3-nitroquinazolin-4(3H)-one+HCl\text{2-Chloro-3-nitroquinazolin-4(3H)-one} + \text{CH}3\text{NH}2 \rightarrow \text{2-Methylamino-3-nitroquinazolin-4(3H)-one} + \text{HCl}

Key Parameters

  • Methylamine Source: Gaseous methylamine or methanolic solutions.

  • Reaction Time: 1–100 hours (optimized at 24 hours).

  • Yield: 60–75%.

Nitro Group Reduction

The nitro group is reduced to an amine using hydrogenation or catalytic transfer hydrogenation, followed by optional deprotection steps to yield the final product.

Post-Synthetic Modification of 3-Aminoquinazolinones

A two-step approach involves synthesizing 3-amino-2-methylquinazolin-4(3H)-one followed by methylation of the amino group. This method is highlighted in Source, which focuses on histamine H1 receptor antagonists.

Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one

Anthranilic acid is condensed with acetamide in acetic anhydride to form the 3-amino derivative:

Anthranilic acid+CH3CONH2Ac2O3-Amino-2-methylquinazolin-4(3H)-one+H2O\text{Anthranilic acid} + \text{CH}3\text{CONH}2 \xrightarrow{\text{Ac}2\text{O}} \text{3-Amino-2-methylquinazolin-4(3H)-one} + \text{H}2\text{O}

Yield: 65–80%.

Methylation of the 3-Amino Group

The 3-amino group is methylated using methyl iodide in the presence of a base (e.g., K2_2CO3_3) in DMF:

3-Amino-2-methylquinazolin-4(3H)-one+CH3IBase2-Methyl-3-(methylamino)quinazolin-4(3H)-one+HI\text{3-Amino-2-methylquinazolin-4(3H)-one} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{2-Methyl-3-(methylamino)quinazolin-4(3H)-one} + \text{HI}

Optimization Insights

  • Base Selection: Potassium carbonate minimizes over-alkylation compared to stronger bases.

  • Solvent: DMF enhances solubility of intermediates.

  • Yield: 50–65%.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Complexity
CyclizationAnthranilic acidBenzoxazinone formation70–85%Low
Chloro Substitution2,4-DichloroquinazolinePd-catalyzed coupling60–75%High
Post-Synthetic Methylation3-AminoquinazolinoneAlkylation50–65%Moderate
  • Efficiency: The cyclization route (Method 1) offers the highest yield and simplest workflow.

  • Scalability: Method 2 requires specialized catalysts (Pd) and pressurized reactors, limiting industrial adoption.

  • Purity: Method 3 risks dialkylation by-products, necessitating careful stoichiometric control.

Experimental Challenges and Solutions

By-Product Formation in Alkylation

Over-alkylation to dimethylamino derivatives is mitigated by:

  • Using methylamine gas instead of methyl iodide.

  • Employing stoichiometric methylamine in excess.

Solvent Selection

  • Ethanol vs. Methanol: Ethanol reduces esterification side reactions during cyclization.

  • Polar Aprotic Solvents: DMF accelerates alkylation but complicates purification .

Chemical Reactions Analysis

Alkylation of the Methylamino Group

The methylamino (–NHCH₃) group undergoes alkylation with electrophilic reagents.

Example Reaction :

  • Reagents : Chloroacetone

  • Conditions : Fusion at 120°C for 24 hours

  • Product : Thiazole-fused derivatives (e.g., 2-(4-chlorostyryl)-N-(4-methyl-3-phenylthiazol-2(3H)-ylidene)quinazolin-4-amine)

  • Yield : 52%

Key Data :

  • IR : 3070 cm⁻¹ (aromatic C–H), 1600 cm⁻¹ (C=N)

  • MS : m/z 454 (M⁺)

Condensation with Aldehydes

The compound reacts with aromatic aldehydes to form styryl derivatives.

Example Reaction :

  • Reagents : 4-Chlorobenzaldehyde, glacial acetic acid, sodium acetate

  • Conditions : Reflux for 8 hours

  • Product : 2-(4-Chlorostyryl)quinazolin-4(3H)-one

  • Yield : 85%

Characterization :

  • Melting Point : 302–305°C

  • 1H-NMR : δ 7.49 (s, CH-thiazole proton)

Cyclization to Tricyclic Systems

The methylamino group participates in cyclization reactions to form fused heterocycles.

Example Reaction :

  • Reagents : Phenacyl chloride

  • Conditions : Reflux in ethanol

  • Product : Imidazo[1,2-c]quinazoline derivatives

  • Yield : Not explicitly reported

Key Observations :

  • Cyclization proceeds via intermediate quinazolinium chloride formation.

  • 1H-NMR : δ 7.96 (s, CH-imidazole proton)

Halogenation Reactions

The quinazolinone core undergoes chlorination at position 4 under specific conditions.

Example Reaction :

  • Reagents : Phosphorus oxychloride (POCl₃), triethylamine

  • Conditions : Reflux for 14 hours

  • Product : 4-Chloro-2-(4-chlorostyryl)quinazoline

  • Yield : Not explicitly reported

Notes :

  • Chlorination is facilitated by electron-withdrawing substituents on the styryl group.

Acylation and Hydrazinolysis

The amino group reacts with acylating agents or hydrazine derivatives.

Example Reaction :

  • Reagents : Hydrazine hydrate (99%)

  • Conditions : Reflux in ethanol

  • Product : 4-Hydrazinylquinazoline derivatives

  • Yield : 31–85% (dependent on substituents)

Characterization :

  • 1H-NMR : δ 4.15 (s, NH₂), 12.26 (s, NH)

Structural Influences on Reactivity

  • The methylamino group enhances nucleophilicity, facilitating alkylation and condensation.

  • The quinazolinone core directs electrophilic substitution to position 4, enabling halogenation.

  • Steric effects from the 2-methyl group modulate reactivity in cyclization reactions .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of quinazolinone derivatives, including 2-methyl-3-(methylamino)quinazolin-4(3H)-one, as effective antimicrobial agents. A study investigated the structure-activity relationship (SAR) of various quinazolinones against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that certain derivatives exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains .

Analgesic Properties

In vivo studies have demonstrated that derivatives of 2-methyl-3-(methylamino)quinazolin-4(3H)-one possess significant analgesic properties. For instance, compounds synthesized from this base structure were evaluated using acetic acid-induced writhing tests in mice, showing promising analgesic activity comparable to standard analgesics like aspirin and indomethacin .

Anti-Tuberculosis Activity

Recent investigations have focused on the anti-tuberculosis potential of quinazolinone derivatives linked to triazole hybrids. These studies suggest that modifications to the quinazolinone core can enhance its activity against Mycobacterium tuberculosis, making it a candidate for further development in treating tuberculosis .

Synthetic Applications

Case Study: Antimicrobial Synergy

A notable case study involved the evaluation of a specific derivative of quinazolinone that was shown to synergize with piperacillin-tazobactam against MRSA in both in vitro and in vivo models. The mechanism was attributed to its ability to bind to the allosteric site of penicillin-binding protein (PBP)2a, which opened the active site for enhanced antibiotic action .

Case Study: Analgesic Activity Assessment

In another study assessing analgesic properties, various synthesized quinazolinones were tested for their effectiveness in reducing pain responses in animal models. The results indicated that certain compounds exhibited significantly higher analgesic activities compared to control groups, suggesting their potential as new therapeutic agents for pain management .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methylamino)quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound can also interact with DNA and RNA, affecting their synthesis and function.

Comparison with Similar Compounds

Position 3 Modifications

  • However, its activity is often surpassed by bulkier or more electronegative substituents.
  • Aryl and Heteroaryl Groups : Derivatives with substituted phenyl (e.g., trifluoromethylphenyl in ) or fused heterocycles (e.g., triazolyl in ) exhibit enhanced potency due to improved hydrophobic interactions and π-π stacking with target proteins.
  • Hydrazino Derivatives: Compounds like 2-methyl-3-(1-methylbutylidene-hydrazino)quinazolin-4(3H)-one show superior analgesic activity, likely due to enhanced solubility and metabolic stability .

Position 2 and 6/7/8 Modifications

  • Halogenation : Bromination at positions 6 and 8 (e.g., ) increases anti-inflammatory activity by modulating electron density and steric effects.
  • Methyl vs. Phenyl Groups : Methaqualone’s o-tolyl group at position 3 confers GABAA receptor affinity, while 2-phenyl analogs (e.g., PPQ derivatives in ) show stronger allosteric modulation due to increased aromatic surface area.

Key Research Findings

Analgesic and Anti-inflammatory Activities

  • The trifluoromethylphenyl-isoxazole derivative () reduced inflammation by 85% in carrageenan-induced models, outperforming indomethacin.
  • Hydrazino derivatives () showed 50% pain reduction in acetic acid-induced writhing tests, comparable to morphine but with lower ulcerogenicity.

Antimicrobial and Anticancer Activities

  • The triazolyl-benzyl compound () induced apoptosis in SW620 colon cancer cells (IC₅₀ = 8.2 µM), surpassing 5-fluorouracil in cytotoxicity.

Neurological Activities

  • Methaqualone analogs () act as GABAA PAMs with EC₅₀ values < 1 µM, while 2-methyl-3-(methylamino) derivatives lack this activity due to reduced aromatic bulk.

Biological Activity

2-Methyl-3-(methylamino)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its pharmacological properties, including its anticancer, analgesic, anti-inflammatory, and antihistaminic effects, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the condensation of 3-amino-2-methyl-(3H)-quinazolin-4-one with appropriate amines. The general synthetic route involves the reaction of the amino group with formaldehyde and methylamine derivatives, yielding various substituted quinazolinones.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that 2-methyl-3-(methylamino)quinazolin-4(3H)-one showed promising activity against HCT-116 and MCF-7 cell lines:

CompoundCell LineIC50 (µM) at 48hIC50 (µM) at 72h
2-Methyl-3-(methylamino)quinazolin-4(3H)-oneHCT-11610.725.33
2-Methyl-3-(methylamino)quinazolin-4(3H)-oneMCF-721.29Not reported

These findings suggest that the compound has moderate to good anticancer potential, comparable to established chemotherapeutics like doxorubicin .

Analgesic Activity

The analgesic properties of quinazolinone derivatives have also been explored. In a comparative study, the compound exhibited notable analgesic activity:

CompoundDosage (mg/kg)Analgesic Activity (%)
2-Methyl-3-(methylamino)quinazolin-4(3H)-one2073 ± 1.94

This activity was assessed using standard pain models, indicating that structural modifications at the N-3 position significantly influence analgesic efficacy .

Anti-inflammatory Activity

The anti-inflammatory effects of quinazoline derivatives are attributed to their ability to inhibit key inflammatory mediators. The presence of electron-withdrawing groups enhances this activity:

PositionSubstituent TypeEffect on Activity
C-1Electron-withdrawingIncreased
N-1Phenyl ringDecreased

Compounds with specific substitutions showed enhanced anti-inflammatory properties in animal models .

Antihistaminic Activity

Research has shown that 2-methyl-3-(methylamino)quinazolin-4(3H)-one acts as an effective H1-receptor blocker. A study demonstrated that it inhibited histamine-induced contractions in isolated guinea pig ileum, confirming its potential as an antihistaminic agent:

CompoundHistamine Contraction Inhibition (%)
2-Methyl-3-(methylamino)quinazolin-4(3H)-oneSignificant inhibition observed

This suggests a promising avenue for further exploration in allergy treatments .

Case Studies

  • Cytotoxic Evaluation : A recent study evaluated the cytotoxic effects of various quinazoline derivatives on multiple cancer cell lines, showing that modifications in the side chains can significantly enhance or reduce activity against specific targets.
  • Pain Management Trials : Clinical trials involving animal models have confirmed the analgesic efficacy of compounds similar to 2-methyl-3-(methylamino)quinazolin-4(3H)-one, with results indicating a dose-dependent response.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.